2-(3,4-Dimethoxyphenyl)-6-fluorochromen-4-one
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Description
The compound “2-(3,4-Dimethoxyphenyl)-6-fluorochromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These are characterized by a benzopyrone structure . The 3,4-dimethoxyphenyl group is a common moiety in many natural products and drugs, contributing to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromen-4-one backbone with a fluorine atom at the 6-position and a 3,4-dimethoxyphenyl group at the 2-position. The presence of these functional groups could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom and the 3,4-dimethoxyphenyl group could affect its polarity, solubility, and stability .Scientific Research Applications
COX-2 Inhibition
2-(3,4-Dimethoxyphenyl)-6-fluorochromen-4-one has been characterized as a selective COX-2 inhibitor, an important target in pharmacology for inflammation and pain management. This was determined through X-ray crystallographic analysis and in silico studies, providing insights into the molecular conformation and binding interactions responsible for its selectivity (Rullah et al., 2015).
Molecular Structure Analysis
The compound's isomers and molecular structures have been extensively analyzed. For instance, studies have explored its crystalline structure and molecular interactions, which are crucial for understanding its pharmacological properties (Chai & Liu, 2011).
Electro-Optical and Charge-Transport Properties
Research has delved into the structural, electro-optical, and charge-transport properties of related compounds, using quantum chemical methods. This includes studying their molecular geometries, absorption and fluorescence wavelengths, and charge density distributions. Such studies are fundamental for developing materials with specific electronic or optical properties (Irfan et al., 2015).
Photophysical and Electrochemical Properties
The synthesis and analysis of photophysical and electrochemical properties of derivatives have been a focus area. This involves studying their molecular structure, UV-visible and fluorescence spectroscopy, and electrochemical behavior, which are significant for applications in materials science and chemistry (Golla et al., 2020).
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been used to examine the crystal structure of similar compounds, providing insights into their molecular packing and potential interactions. Such analysis is key for understanding the physical properties of the compound and its derivatives (Sheshadri et al., 2018).
Fluorescent Logic Gates
Derivatives of this compound have been studied for their potential as fluorescent logic gates. This involves analyzing their behavior in different solvent conditions and their interaction with ions, paving the way for applications in biochemistry and molecular electronics (Gauci & Magri, 2022).
X-ray Structure Determination and Chemical Analysis
The compound's structure has been determined using X-ray crystallography, combined with spectroscopic methods such as FT-IR and NMR. These studies provide detailed information on the molecular structure and properties, essential for various applications in chemistry and materials science (Demircioğlu et al., 2018).
Enzymatic Modification for Antioxidant Synthesis
The enzymatic modification of related compounds for the synthesis of dimers with high antioxidant capacity has been explored. This research is crucial for developing new antioxidant materials and understanding the role of specific enzymes in chemical synthesis (Adelakun et al., 2012).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-fluorochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUESCLVRSLZFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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